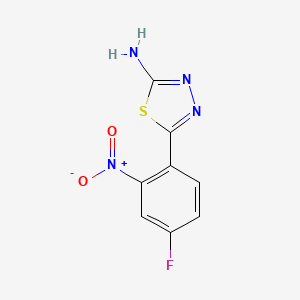

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C8H5FN4O2S |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

5-(4-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5FN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |

InChI Key |

YIFGIQJYKFFBDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 5-(4-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine generally proceeds via the following key steps:

- Formation of Thiosemicarbazones: An aldehyde or acid derivative bearing the fluoronitrophenyl substituent is reacted with thiosemicarbazide to form thiosemicarbazone intermediates.

- Oxidative Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an oxidizing agent such as ferric chloride under reflux conditions to yield the 1,3,4-thiadiazole ring system.

- Isolation and Purification: The resulting thiadiazole amine is isolated by filtration, neutralization, and recrystallization from suitable solvents like alcohols.

This methodology is supported by literature describing the synthesis of similar 5-substituted 1,3,4-thiadiazol-2-amines, including those with fluorophenyl and nitrophenyl substituents.

Detailed Preparation Procedure

Step 1: Preparation of Thiosemicarbazone Intermediate

- A warm alcoholic solution of 4-fluoro-2-nitrobenzaldehyde (or corresponding acid derivative) is mixed with an aqueous solution of thiosemicarbazide.

- Glacial acetic acid (~5%) is added as a catalyst.

- The mixture is refluxed for approximately 2 hours.

- Upon cooling, the thiosemicarbazone precipitates and is collected by filtration.

- The intermediate is purified by recrystallization from alcohol.

Step 2: Cyclization to 1,3,4-Thiadiazole

- The isolated thiosemicarbazone is suspended in aqueous medium.

- Ferric chloride solution is added slowly with constant stirring.

- The reaction mixture is refluxed at 80–90°C for 45 minutes to 1 hour.

- After completion, the mixture is filtered to remove insolubles.

- Citric acid and sodium citrate are added to adjust pH and facilitate crystallization.

- The solution is divided and neutralized with 10% ammonia solution to precipitate the thiadiazole amine.

- The solid product is filtered, dried, and recrystallized from alcohol to yield pure this compound.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Fluoro-2-nitrobenzaldehyde + thiosemicarbazide + acetic acid | Reflux in ethanol, 2 h | Thiosemicarbazone intermediate |

| 2 | Thiosemicarbazone + Ferric chloride | Reflux in aqueous solution, 80–90°C, 45–60 min | This compound |

Characterization and Validation

The synthesized compound is typically characterized by the following techniques to confirm structure and purity:

- Fourier Transform Infrared Spectroscopy (FTIR): Identification of functional groups such as amine (N–H stretch ~3000–3400 cm⁻¹), C=N in the thiadiazole ring (~1590–1626 cm⁻¹), aromatic C–H, and C–S stretching vibrations (~820–830 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Mass Spectrometry (LC-MS): Molecular ion peak consistent with the calculated molecular weight (e.g., m/z ~196 for C8H6N4O2SF).

- Melting Point Determination: Typically in the range of 214–218°C for the fluoronitrophenyl derivative.

Alternative Synthetic Routes and Variations

While the ferric chloride-mediated cyclization of thiosemicarbazones is the most common method, alternative approaches include:

- Direct Reaction of 2-Fluoro-4-nitrobenzoic Acid with Thiosemicarbazide: This method can yield the thiadiazole ring directly, as reported in crystallographic studies, confirming the structure and hydrogen bonding patterns in the solid state.

- Use of Other Oxidants or Acid Catalysts: Some protocols employ acidic conditions or other oxidants to facilitate cyclization, adjusting reaction times and temperatures accordingly.

Research Findings and Notes on Preparation

- The cyclization reaction is efficient, providing good to excellent yields of stable thiadiazole amines.

- The compounds are generally non-hygroscopic, stable at room temperature, and soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide, and dimethylformamide.

- Structural confirmation by spectral methods ensures the formation of the thiadiazole ring and correct substitution pattern.

- The presence of the fluorine and nitro substituents influences the electronic properties and potentially the biological activities of the compound.

- The compound’s ability to form hydrogen bonds (e.g., N–H···N) in the crystal lattice has been confirmed by X-ray crystallography, which may affect its solid-state properties and interactions.

Summary Table of Preparation Methods

| Parameter | Description/Details |

|---|---|

| Starting Materials | 4-Fluoro-2-nitrobenzaldehyde or 2-fluoro-4-nitrobenzoic acid, thiosemicarbazide |

| Key Reagents | Ferric chloride (oxidant), acetic acid (catalyst), ammonia solution (neutralization) |

| Solvents | Ethanol (for thiosemicarbazone formation), water (for cyclization), alcohol (for recrystallization) |

| Reaction Conditions | Reflux at 80–90°C, 45–120 minutes depending on step |

| Yield | Good to excellent (typically >70%) |

| Purification | Filtration, recrystallization from alcohol |

| Characterization Techniques | FTIR, ¹H NMR, ¹³C NMR, LC-MS, melting point, X-ray diffraction (for crystal structure) |

| Stability and Solubility | Stable at room temperature, soluble in common organic solvents, insoluble in water |

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Reduction: 5-(4-Fluoro-2-aminophenyl)-1,3,4-thiadiazol-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro group and the thiadiazole ring can facilitate interactions with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Molecular Docking and Binding Affinities

- Target Compound: Predicted to bind thymidylate synthase (anticancer target) with moderate affinity, though less potent than 5-arylidenethiazolidinones .

- N-Phenyl-5-[pyridin-3-yl]-1,3,4-thiadiazol-2-amine : Exhibits superior binding energy (-9.2 kcal/mol) as a FabH inhibitor, attributed to pyridine’s π-stacking .

Biological Activity

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles, characterized by its unique structural features, including a nitrophenyl group and a thiadiazole core. The molecular formula of this compound is C₈H₅FN₄O₂S. Its biological activity has garnered significant attention due to its interactions with various enzymes and cellular pathways, making it a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes such as carbonic anhydrases and oxidoreductases. These enzymes play critical roles in pH regulation and ion transport within cells. The compound also modulates cell signaling pathways by interacting with kinases and phosphatases, influencing gene expression and cellular metabolism.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on various biological targets. For instance:

- Carbonic Anhydrases : The compound has shown selective inhibition of human carbonic anhydrases (hCA I, hCA II, hCA IX, and hCA XII) at nanomolar concentrations, indicating its potential as a therapeutic agent in conditions where these enzymes are implicated .

- Kinase Activity : It has been reported to modulate kinase activities involved in cell signaling pathways, thereby affecting cellular responses to external stimuli.

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| A549 | 1.20 | Disruption of DNA replication machinery |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms .

Study 1: Antitumor Activity

In a study evaluating the antitumor activity of various thiadiazole derivatives, this compound was found to have significant cytotoxicity against MCF-7 breast cancer cells. Flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner, with increased levels of p53 and caspase-3 cleavage observed .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of the compound against carbonic anhydrases. The results indicated that it selectively inhibited hCA IX at a K_i value of 89 pM, highlighting its potential for targeting tumor-associated carbonic anhydrases in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine?

Answer:

The synthesis typically involves cyclocondensation of 2-fluoro-4-nitrobenzoic acid with thiosemicarbazide under reflux conditions in the presence of phosphorus oxychloride (POCl₃) as a catalyst. Key steps include:

- Reaction conditions : Heating at 90°C for 3–6 hours in anhydrous conditions to promote thiadiazole ring formation .

- Purification : Precipitation by pH adjustment (ammonia solution) followed by recrystallization from ethanol or acetone to achieve >95% purity .

- Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase to track reaction progress .

Advanced: How does the substitution pattern on the phenyl ring influence the compound’s biological activity?

Answer:

The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups at the 2- and 4-positions of the phenyl ring enhance electrophilicity, facilitating interactions with biological targets (e.g., enzymes). Studies on analogous compounds show:

- Nitro groups increase DNA intercalation potential, correlating with anticancer activity .

- Fluorine substitution improves metabolic stability and bioavailability by reducing oxidative degradation .

Comparative assays with derivatives lacking these groups (e.g., unsubstituted phenyl) show diminished activity, confirming the critical role of substitution .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound?

Answer:

X-ray crystallography reveals two key interactions:

- N–H···N hydrogen bonds between the amine group (N4–H4A) and adjacent thiadiazole nitrogen (N3), with bond lengths of 2.16 Å and angles of 167° .

- C–H···O interactions between aromatic hydrogens (C3–H3B) and nitro oxygen (O1), contributing to a layered supramolecular architecture .

These interactions are critical for stabilizing the planar conformation of the thiadiazole and nitro-phenyl moieties, which may influence solid-state reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm substituent positions via distinct aromatic proton signals (δ 7.0–8.0 ppm) and fluorine coupling patterns .

- FT-IR : Identify thiadiazole ring vibrations (C=N stretch at ~1562 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- X-ray diffraction : Resolve bond lengths (e.g., S–C bond: 1.74 Å) and dihedral angles (27.1° between thiadiazole and phenyl rings) .

Advanced: How can computational methods like DFT predict the compound’s reactivity?

Answer:

Density functional theory (DFT) calculations can model:

- Electrostatic potential surfaces : Highlight nucleophilic regions (e.g., nitro group) prone to attack, guiding derivatization strategies .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions with biological targets. For example, low LUMO energy (-1.8 eV) suggests strong electron-accepting capacity, aligning with observed DNA-binding activity .

Validation against experimental XRD data (e.g., bond angle deviations <2%) ensures computational reliability .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from assay variability (e.g., cell line selection, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HeLa for anticancer assays) and controls .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing -NO₂ with -CN) to isolate contributing factors .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ values <10 μM correlate with fluorine substitution) .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

While lab-scale synthesis achieves ~65% yield, scaling up faces:

- Solvent limitations : Ethanol recrystallization becomes inefficient; switch to acetone/water mixtures improves yield .

- Byproduct formation : Optimize POCl₃ stoichiometry (1:3 molar ratio) to minimize thiosemicarbazide decomposition .

- Safety : Exothermic reactions require controlled heating (<90°C) to prevent runaway conditions .

Advanced: What mechanistic insights explain its antimicrobial activity?

Answer:

The compound disrupts microbial cell walls via:

- Thiadiazole-thiol interaction : Sulfur atoms chelate essential metal ions (e.g., Mg²⁺ in bacterial enzymes) .

- Nitro group reduction : Generates reactive oxygen species (ROS) under microbial reductase activity, inducing oxidative stress .

Resistance studies show mutations in reductase genes (e.g., nfsA in E. coli) reduce efficacy, confirming the nitro-dependent mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.